

A Technical Guide to the Spectroscopic Data of 5-Azabenzimidazole

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Compound of Interest

Compound Name: 5-Azabenzimidazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Azabenzimidazole** (CAS Number: 272-97-9), a heterocyclic compound of interest in medicinal chemistry and materials science.^{[1][2]} The document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and visualizes the analytical workflows.

Molecular and Physical Properties

5-Azabenzimidazole, also known as 1H-Imidazo[4,5-c]pyridine, has the molecular formula C₆H₅N₃ and a molecular weight of 119.12 g/mol .^[3] It typically appears as a solid with a melting point in the range of 168-172 °C.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **5-Azabenzimidazole**.

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not explicitly available in search results			

Note: A proton NMR spectrum is available from ChemicalBook, but specific peak assignments and integrations are not detailed in the provided snippet.[4]

^{13}C NMR Data

Solvent: D_2O , Standard: TMS[5]

Chemical Shift (δ) ppm	Assignment
Specific peak assignments are not available in the search results, but literature references for the data are provided.[5][6][7]	

The gas-phase IR spectrum of **5-Azabenzimidazole** exhibits characteristic absorptions for aromatic C-H and C=C/C=N bonds.[3]

Wavenumber (cm^{-1})	Intensity	Assignment
3100-3000	Multiple bands	Aromatic =C-H stretch[8]
1600-1400	C-C stretching in the aromatic ring[8]	

Specific peak data from the NIST WebBook IR spectrum requires further analysis of the raw data.[3]

The electron ionization mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[9]

m/z	Relative Intensity (%)	Assignment
119	~100	Molecular Ion [M] ⁺

Detailed fragmentation data is not provided in the search results.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of **5-Azabenzimidazole**.

Materials and Equipment:

- **5-Azabenzimidazole** sample
- Deuterated solvent (e.g., D₂O as referenced in literature[5])
- NMR tubes
- NMR Spectrometer (e.g., 500 MHz[10])
- Tetramethylsilane (TMS) as an internal standard[5]

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Azabenzimidazole** in 0.5-0.7 mL of the chosen deuterated solvent directly in an NMR tube. Add a small amount of TMS to serve as an internal reference.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to ensure a homogeneous magnetic field.
- Data Acquisition:

- ^1H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay may be required.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.

Objective: To identify the functional groups present in **5-Azabenzimidazole** using their characteristic vibrational frequencies.

Materials and Equipment:

- **5-Azabenzimidazole** sample
- Fourier-Transform Infrared (FTIR) Spectrometer
- Sample holder (e.g., KBr pellet press or ATR crystal)

Procedure (Attenuated Total Reflectance - ATR):

- Background Collection: Record a background spectrum of the empty, clean ATR crystal to account for atmospheric and instrumental interferences.
- Sample Application: Place a small amount of the solid **5-Azabenzimidazole** sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface using the pressure clamp.
- Sample Spectrum Collection: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The useful range for analysis is typically $4000\text{-}400\text{ cm}^{-1}$.^[11]
- Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Label the major

absorption bands with their wavenumbers.

Objective: To determine the molecular weight and fragmentation pattern of **5-Azabenzimidazole**.

Materials and Equipment:

- **5-Azabenzimidazole** sample
- Mass Spectrometer with an Electron Ionization (EI) source
- Direct insertion probe or a chromatographic inlet system (e.g., GC-MS)

Procedure (Direct Infusion EI-MS):

- Sample Introduction: Load a small amount of the sample onto the tip of a direct insertion probe. Insert the probe into the ion source of the mass spectrometer.
- Ionization: Volatilize the sample by heating the probe. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.
- Data Analysis: Identify the molecular ion peak, which corresponds to the molecular weight of the compound. Analyze the fragmentation pattern to gain insights into the molecule's structure.[\[12\]](#)[\[13\]](#)

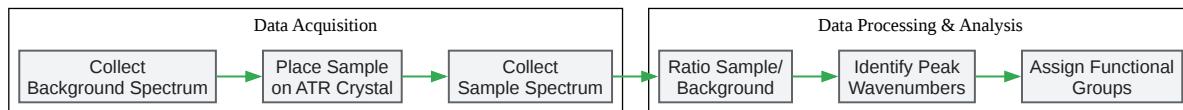
Visualized Workflows

The following diagrams illustrate the general workflows for the described spectroscopic analyses.



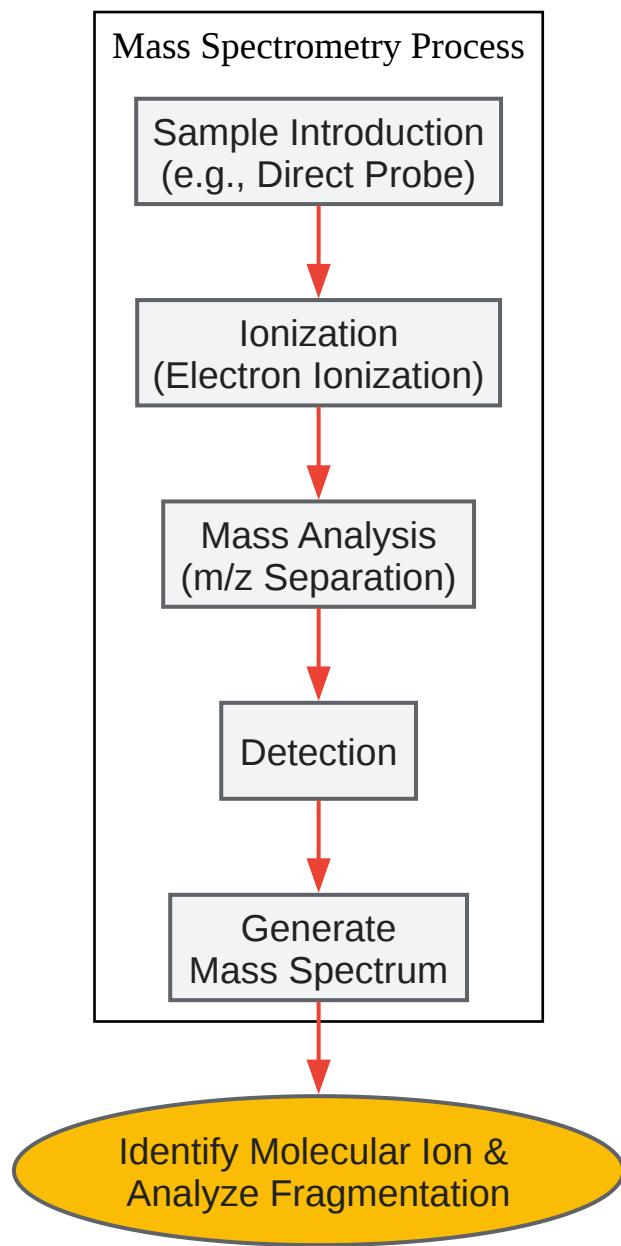
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Caption: General workflow for NMR spectroscopy.



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Caption: Workflow for FTIR spectroscopy using an ATR accessory.



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Caption: Core workflow for electron ionization mass spectrometry.

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